Butylscopolamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

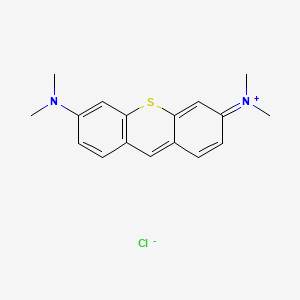

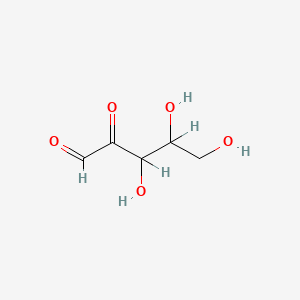

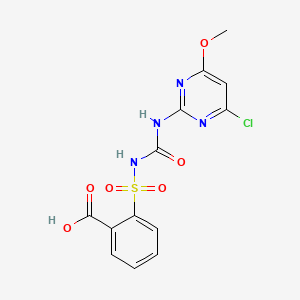

Butylscopolamine is a carboxylic ester resulting from the formal condensation of the carboxy group of (2S)-3-hydroxy-2-phenylpropanoic acid with the hydroxy group of (2R,4S,5S,7s)-9-butyl-7-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.0(2,4)]nonane. It has a role as a muscarinic antagonist and an antispasmodic drug. It is a carboxylic ester, an epoxide, a quaternary ammonium ion and a tropane alkaloid.

Butylscopolamine is a peripherally acting antimuscarinic, anticholinergic agent. It is used to treat pain and discomfort caused by abdominal cramps, menstrual cramps, or other spasmodic activity in the digestive system. It is also effective at preventing bladder spasms. It is not a pain medication in the normal sense, since it does not directly affect pain, but rather works to prevent painful cramps and spasms from occurring. It is on the WHO Model List of Essential Medicines, the most important medications needed in a basic health system.

Antimuscarinic quaternary ammonium derivative of scopolamine used to treat cramps in gastrointestinal, urinary, uterine, and biliary tracts, and to facilitate radiologic visualization of the gastrointestinal tract.

科学的研究の応用

Impact on Sphincter of Oddi Motility

Butylscopolamine, known for its gut motility suppression properties, has been studied for its effects on the sphincter of Oddi. Research shows that intravenous administration significantly reduces the contraction frequency and amplitude of the sphincter of Oddi, facilitating easier intubation of the papilla during endoscopic retrograde cholangiopancreatography (ERCP) procedures (Allescher et al., 1990).

Efficacy in MRI Imaging for Prostate Cancer

Butylscopolamine has been evaluated for its efficacy in improving magnetic resonance imaging (MRI) quality in prostate cancer patients. It assists in better detection of small gold markers and prostate outline during MRI, which is essential for intensity-modulated radiotherapy planning (Tanaka et al., 2017).

Treatment of Catheter-Related Bladder Discomfort

Studies indicate that butylscopolamine, a peripheral antimuscarinic agent, is effective in treating catheter-related bladder discomfort (CRBD) post-urological surgeries. It significantly reduces CRBD severity and the need for rescue analgesics, without adverse effects (Ryu et al., 2013).

Pharmacokinetics in Animals

Research on greyhound dogs suggests that orally administered butylscopolamine, commonly used by trainers to treat functional urethral obstruction, shows limited drug absorption. This indicates that its use in such scenarios is unjustified due to poor absorption (Morris et al., 2018).

Role in Forensic and Medical Studies

Butylscopolamine has been studied for its impact on the development of the blow fly Chrysomya megacephala, a species of considerable forensic and medical importance. The presence of the drug in the environment was found to retard the development of these flies, indicating potential implications in forensic studies (Oliveira et al., 2009).

Effectiveness in Renal Colic Treatment

A randomized-controlled non-inferiority trial compared continuous infusion of butylscopolamine with placebo in patients with renal colic. The study concluded that placebo was non-inferior to butylscopolamine for pain relief, challenging its role in the treatment of renal colic (Weltings et al., 2020).

特性

CAS番号 |

7182-53-8 |

|---|---|

製品名 |

Butylscopolamine |

分子式 |

C21H30NO4+ |

分子量 |

360.5 g/mol |

IUPAC名 |

[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C21H30NO4/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14/h5-9,15-20,23H,3-4,10-13H2,1-2H3/q+1/t15?,16-,17-,18+,19-,20+,22?/m1/s1 |

InChIキー |

YBCNXCRZPWQOBR-MWGADRMYSA-N |

異性体SMILES |

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C |

SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C |

正規SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C |

その他のCAS番号 |

7182-53-8 |

溶解性 |

In water, 908 mg/L at 25 °C (est) |

同義語 |

Bromide, Butylscopolammonium Bromide, N-Butylscopolammonium Buscapine Buscolysin Buscopan Butylscopolamine Butylscopolammonium Bromide Hyoscinbutylbromide Hyoscine N Butylbromide Hyoscine N-Butylbromide N Butylscopolammonium Bromide N-Butylbromide, Hyoscine N-Butylscopolammonium Bromide Scopolaminebutylbromide Scopolan |

蒸気圧 |

9.53X10-16 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B1205196.png)